molecular formula C12H19N3O3 B6216244 tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate CAS No. 2751603-23-1

tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate

Cat. No.: B6216244
CAS No.: 2751603-23-1
M. Wt: 253.3
InChI Key:
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Description

Tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a diazoacetyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Diazoacetyl Group: The diazoacetyl group is introduced through a diazo transfer reaction, which involves the reaction of a suitable precursor with a diazo transfer reagent.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazoacetyl group into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group can act as a reactive intermediate, participating in various chemical transformations. The piperidine ring provides structural stability, while the tert-butyl group influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Tert-butyl (3S)-3-(2-diazoacetyl)morpholine-1-carboxylate: Contains a morpholine ring, offering different chemical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S)-3-(2-diazoacetyl)piperidine-1-carboxylate involves the reaction of tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate with diazoacetic acid in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate", "diazoacetic acid", "catalyst" ], "Reaction": [ "Add tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate and diazoacetic acid to a reaction flask", "Add the catalyst to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Monitor the reaction progress using TLC", "Once the reaction is complete, extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS No.

2751603-23-1

Molecular Formula

C12H19N3O3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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